ethyl 2-amino-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate
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Overview
Description
ethyl 2-amino-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are sulfur-containing five-membered aromatic rings that are widely studied due to their diverse biological and chemical properties
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it’s plausible that this compound may interact with multiple targets involved in these biological processes.
Mode of Action
Given the broad range of biological activities associated with thiophene derivatives, it’s likely that this compound interacts with its targets in a way that modulates their function, leading to changes in cellular processes .
Biochemical Pathways
Based on the known activities of thiophene derivatives, it’s likely that this compound affects pathways related to inflammation, cancer progression, microbial growth, blood pressure regulation, and atherosclerosis .
Pharmacokinetics
The compound has a molecular weight of 30633700, a density of 1338g/cm3, and a boiling point of 464596ºC at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Based on the known activities of thiophene derivatives, it’s likely that this compound exerts effects that are anti-inflammatory, anticancer, antimicrobial, antihypertensive, and anti-atherosclerotic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-methyl-5-(pyrrolidin-1-ylcarbonyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a thiophene ring through a Gewald reaction, followed by functional group modifications to introduce the amino, methyl, and pyrrolidin-1-ylcarbonyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-amino-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new alkyl or aryl groups to the thiophene ring.
Scientific Research Applications
ethyl 2-amino-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the design of new pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to new treatments for various diseases.
Industry: The compound’s unique properties may be exploited in the development of new materials, such as organic semiconductors or light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: This compound is similar in structure but contains a nitrophenyl group instead of a pyrrolidin-1-ylcarbonyl group.
Methyl 2-aminothiophene-3-carboxylate: This compound lacks the additional substituents found in ethyl 2-amino-4-methyl-5-(pyrrolidin-1-ylcarbonyl)thiophene-3-carboxylate, making it simpler in structure.
Uniqueness
ethyl 2-amino-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate is unique due to the presence of the pyrrolidin-1-ylcarbonyl group, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-amino-4-methyl-5-(pyrrolidine-1-carbonyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-3-18-13(17)9-8(2)10(19-11(9)14)12(16)15-6-4-5-7-15/h3-7,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPAZGLRNHZJAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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